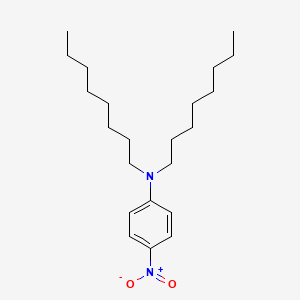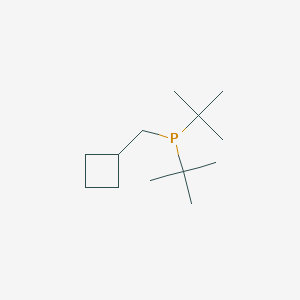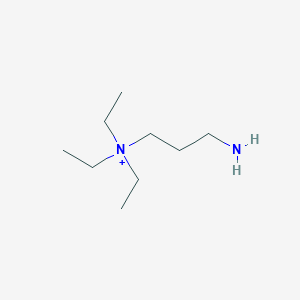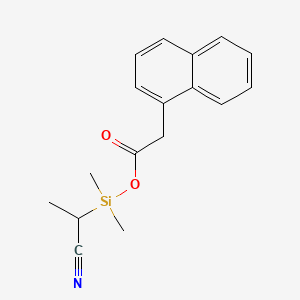
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester typically involves the reaction of 1-naphthaleneacetic acid with (1-cyanoethyl)dimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction may produce naphthalene alcohols.
Wissenschaftliche Forschungsanwendungen
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth and development, as it is structurally similar to plant hormones.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural plant hormones, binding to hormone receptors and triggering a cascade of cellular events. The exact molecular pathways involved are still under investigation, but it is believed to influence gene expression and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-naphthaleneacetic Acid: A closely related compound with similar chemical properties.
Indole-3-acetic Acid: Another plant hormone with similar biological activity.
2-naphthaleneacetic Acid: A structural isomer with different chemical and biological properties.
Uniqueness
1-naphthaleneacetic Acid, (1-cyanoethyl)dimethylsilyl Ester is unique due to the presence of the (1-cyanoethyl)dimethylsilyl ester group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
106865-05-8 |
|---|---|
Molekularformel |
C17H19NO2Si |
Molekulargewicht |
297.42 g/mol |
IUPAC-Name |
[1-cyanoethyl(dimethyl)silyl] 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C17H19NO2Si/c1-13(12-18)21(2,3)20-17(19)11-15-9-6-8-14-7-4-5-10-16(14)15/h4-10,13H,11H2,1-3H3 |
InChI-Schlüssel |
GBAXRAGZQWDMKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)[Si](C)(C)OC(=O)CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)
-](/img/structure/B14324546.png)
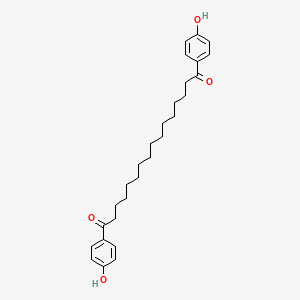
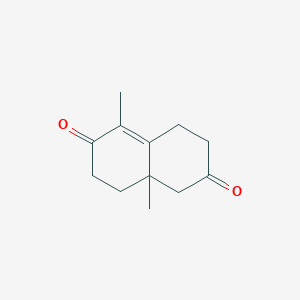
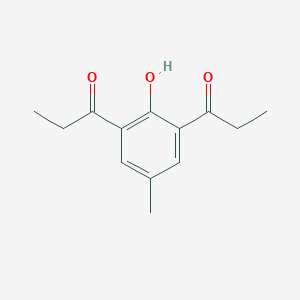
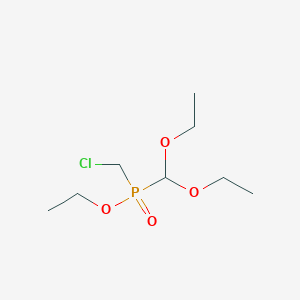
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
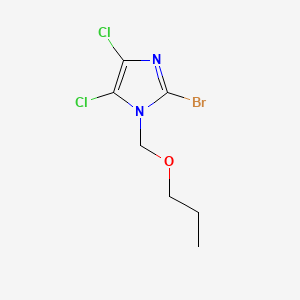
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
